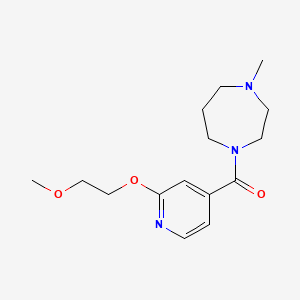

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[2-(2-methoxyethoxy)pyridin-4-yl]-(4-methyl-1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-17-6-3-7-18(9-8-17)15(19)13-4-5-16-14(12-13)21-11-10-20-2/h4-5,12H,3,6-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOQGAOBCOHUKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CC(=NC=C2)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes substitution reactions to introduce the methoxyethoxy group. The diazepane ring is then introduced through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds with similar structural features have been evaluated for their cytotoxic effects against various cancer cell lines. A notable case involved a derivative that demonstrated IC50 values significantly lower than standard chemotherapeutic agents, indicating enhanced efficacy against specific cancer types such as breast and lung cancer .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, particularly in the modulation of dopamine receptors. Research indicates that compounds with a pyridine core can influence cognitive functions and may be beneficial in treating neurodegenerative diseases . For example, derivatives have been explored for their ability to enhance cognitive performance in animal models of Alzheimer’s disease.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for related compounds. For example:

| Property | Value |

|---|---|

| Bioavailability | High |

| Half-life | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

These properties suggest that the compound could be effectively utilized in clinical settings with manageable side effects.

Case Studies

Case Study 1: Antitumor Activity

A recent investigation into a related compound demonstrated significant antitumor activity against human cancer cell lines. The study utilized various assays to evaluate cytotoxicity and found that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Cognitive Enhancement

In a preclinical model of Alzheimer's disease, another derivative was tested for its cognitive-enhancing effects. The results showed improved memory retention and learning capabilities in treated animals compared to controls, suggesting possible applications in treating cognitive decline associated with aging .

Wirkmechanismus

The mechanism of action of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares "(2-(2-Methoxyethoxy)pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone" with structurally related compounds, emphasizing molecular properties, substituent effects, and inferred biological activity.

| Compound ID/Name | Structure | Molecular Weight | logP | Hydrogen Bond Acceptors | Key Features |

|---|---|---|---|---|---|

| Target Compound: this compound | Pyridine with 2-methoxyethoxy and diazepane substituents | ~334.39* | ~2.5 (estimated) | 5 (predicted) | Enhanced solubility (methoxyethoxy), flexible diazepane ring |

| Y205-9511 | (3-Phenoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone | 310.39 | 2.73 | 4 | Phenoxy group increases hydrophobicity; lower H-bond acceptors |

| Y207-4712 | Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone | 196.29 | 0.45 | 3 | Compact cyclobutyl group reduces steric hindrance; lower molecular weight |

| SA53-0899 | 4-Benzoyl-3-(3-methyl-1H-1,2,4-triazol-5-yl)-1,4-diazepan-1-ylmethanone | 404.47 | ~3.0 (estimated) | 6 | Triazole and pyridine groups enhance H-bonding; likely kinase/inhibitor activity |

| Compound 26 | Quinazolin-4-amine derivative with diazepane and methoxyethoxy chains | ~500 (MS data) | N/A | 6 | Demonstrated G9a inhibition (IC₅₀ ~30 nM); optimized for cellular permeability |

Notes:

- Target Compound: Estimated molecular weight and logP were derived from analogs. The 2-methoxyethoxy group may improve aqueous solubility compared to Y205-9511’s phenoxy substituent .

- SA53-0899: High hydrogen bond acceptors (6) and triazole moiety imply strong target engagement, possibly in kinase inhibition .

- Compound 26: Despite structural differences (quinazoline core), its diazepane and methoxyethoxy groups align with the target compound’s design rationale for epigenetic modulation .

Key Research Findings and Implications

Substituent Impact on Bioactivity:

- The diazepane ring’s flexibility is critical for binding to enzymes like G9a, as seen in Compound 26’s sub-100 nM potency .

- Methoxyethoxy chains (as in the target compound) balance solubility and membrane permeability, a feature shared with optimized kinase inhibitors .

Molecular Docking Insights:

- Analogs with diazepane moieties (e.g., Y205-9511) show favorable interactions with hydrophobic enzyme pockets, while polar substituents (e.g., methoxyethoxy) may engage solvent-exposed regions .

Synthetic Feasibility: Mitsunobu reactions (used for Compound 26) and BBr₃-mediated deprotection (as in ) are viable routes for synthesizing the target compound’s methoxyethoxy and diazepane groups .

Biologische Aktivität

The compound (2-(2-Methoxyethoxy)pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 276.34 g/mol

- IUPAC Name : this compound

This compound features a pyridine ring substituted with a methoxyethoxy group and a diazepane moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, studies have shown that pyridine derivatives can possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the diazepane ring may enhance the bioactivity by facilitating interactions with bacterial enzymes or receptors.

Anticancer Properties

The antiproliferative effects of related compounds have been investigated in various cancer cell lines. For example, methanolic extracts from plants containing similar moieties have demonstrated significant inhibition of cancer cell proliferation. In vitro studies suggest that the compound may inhibit cell growth in human cancer cell lines such as HeLa and A549, potentially through apoptosis induction or cell cycle arrest mechanisms.

Interaction with Biological Targets

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, similar to other pyridine derivatives.

- Receptor Modulation : It could modulate receptors associated with cell signaling pathways related to growth and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of pyridine derivatives found that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL against E. coli and S. aureus . This suggests that this compound may possess similar or enhanced efficacy.

Study 2: Antiproliferative Activity

In vitro assays conducted on various cancer cell lines indicated that related compounds showed IC values ranging from 100 to 300 µg/mL . The potential for this compound to exhibit comparable antiproliferative effects warrants further investigation into its mechanisms of action.

Comparative Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2-(2-Methoxyethoxy)pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone?

The synthesis typically involves coupling the pyridine and diazepane moieties via a ketone linkage. Key steps include:

- Nucleophilic substitution : Introducing the 2-methoxyethoxy group to the pyridine ring under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide bond formation : Reacting the activated pyridine carbonyl intermediate with 4-methyl-1,4-diazepane using coupling agents like HATU or DCC .

- Optimization : Copper catalysts (e.g., CuI) may enhance reaction efficiency, while solvents like acetonitrile improve solubility .

Q. How is the structural integrity of this compound confirmed?

Advanced spectroscopic and crystallographic techniques are critical:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm substituent positions .

- X-ray crystallography : Resolves bond lengths and angles, particularly for the diazepane ring conformation .

- Mass spectrometry : High-resolution MS validates the molecular formula .

Advanced Research Questions

Q. How can contradictions between computational reactivity predictions and experimental results be resolved?

Discrepancies often arise from solvation effects or unaccounted steric hindrance. Strategies include:

- Solvent modeling : Incorporate explicit solvent molecules (e.g., DMSO) in DFT calculations to better match experimental conditions .

- Kinetic studies : Compare activation energies of predicted pathways with empirical rate data .

- Control experiments : Test intermediate stability under varying pH and temperature .

Q. What in vitro assays are suitable for evaluating its biological activity?

Target-specific assays are recommended based on structural analogs:

- Receptor binding assays : Radioligand displacement studies for GPCRs (e.g., serotonin or histamine receptors) due to the diazepane moiety .

- Enzyme inhibition : Test inhibition of kinases or metabolic enzymes (e.g., cytochrome P450) using fluorogenic substrates .

- Cellular viability assays : MTT or ATP-based assays in neuronal or cancer cell lines .

Q. How does the pyridine ring’s electronic environment influence its reactivity?

The 2-methoxyethoxy group acts as an electron-donating substituent, altering reactivity:

- Electrophilic substitution : The methoxyethoxy group directs electrophiles to the pyridine’s para position, verified via nitration or halogenation studies .

- Nucleophilic attacks : Reduced electrophilicity at the carbonyl carbon requires strong nucleophiles (e.g., Grignard reagents) for ketone modifications .

Q. What purification techniques optimize isolation from complex mixtures?

- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) .

- Recrystallization : Polar aprotic solvents (e.g., DMF-water mixtures) yield high-purity crystals .

- HPLC : Reverse-phase C18 columns separate polar byproducts .

Q. How can molecular docking predict interactions with protein targets?

- Target selection : Prioritize proteins with hydrophobic pockets (e.g., kinases) due to the compound’s aromatic and aliphatic groups .

- Docking software : Use AutoDock Vina or Schrödinger with force fields adjusted for flexible diazepane conformations .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .

Methodological Considerations

- Data reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to mitigate variability .

- Troubleshooting low yields : Screen alternative catalysts (e.g., Pd/C for deprotection steps) or optimize stoichiometry .

- Safety protocols : Follow SDS guidelines for handling amines and ketones, including proper ventilation and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.